

Hpk1-IN-18: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Hpk1-IN-18*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1] By dampening T-cell receptor (TCR) signaling, HPK1 can limit the anti-tumor immune response.[1] Inhibition of HPK1 is therefore being explored as a strategy to enhance T-cell function and promote tumor clearance. **Hpk1-IN-18** is a potent and selective inhibitor of HPK1 that has been identified as a valuable tool for studying the therapeutic potential of HPK1 inhibition.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the discovery and synthesis of **Hpk1-IN-18**, including detailed experimental protocols and a summary of its biological evaluation.

Discovery of Hpk1-IN-18

Hpk1-IN-18 was first disclosed in the patent WO2019238067A1 as compound 1.[3][4][5][6][7][8][9] While the patent literature serves as the primary source for its initial disclosure, the detailed discovery process, including the specific high-throughput screening campaigns, lead optimization strategies, and structure-activity relationship (SAR) studies that led to the identification of **Hpk1-IN-18**, are not extensively detailed in publicly available scientific literature. The discovery of potent and selective kinase inhibitors like **Hpk1-IN-18** typically involves screening large compound libraries against the target kinase, followed by iterative rounds of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Hpk1-IN-18

The chemical name for **Hpk1-IN-18** is 5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine. A general synthetic approach for this class of compounds can be conceptualized based on established organic chemistry principles, although the specific, optimized protocol from the patent remains the definitive source. A plausible retrosynthetic analysis suggests the core pyrrolo[2,3-b]pyridine scaffold could be assembled through a multi-step sequence.

Conceptual Synthetic Pathway

A potential synthetic route could involve the following key steps:

- **Synthesis of a substituted pyrrolo[2,3-b]pyridine core:** This could be achieved through various named reactions, such as a Fischer indole synthesis variant or a palladium-catalyzed cross-coupling reaction to form the core heterocyclic structure.
- **Functionalization of the core:** Introduction of the phenyl group at the 3-position and a reactive handle (e.g., a halogen) at the 5-position.
- **Suzuki or Stille Coupling:** The final key step would likely be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the 5-halo-pyrrolo[2,3-b]pyridine intermediate with a boronic acid or stannane derivative of N-methylpiperazinyl-phenyl.

It is crucial to consult the original patent documentation (WO2019238067A1) for the precise and validated synthetic protocol.

Biological Evaluation of Hpk1-IN-18

The biological activity of **Hpk1-IN-18** is primarily characterized by its ability to inhibit the kinase activity of HPK1 and subsequently modulate T-cell responses. The following sections detail the experimental protocols for key assays used in its evaluation.

Quantitative Data

Currently, specific quantitative data for **Hpk1-IN-18**, such as its half-maximal inhibitory concentration (IC₅₀) against HPK1 and its effects on cellular signaling and cytokine production,

are not readily available in the public domain outside of the originating patent. For comparison, other reported HPK1 inhibitors have demonstrated IC50 values in the low nanomolar range.[10]

Table 1: Comparative Potency of Selected HPK1 Inhibitors

Inhibitor	HPK1 IC50 (nM)	Cellular Assay (EC50/IC50, nM)	Reference
GNE-1858	1.9	-	[10]
Compound K (BMS)	2.6	-	[10]
Diaminopyrimidine Carboxamide 22	0.061	-	[10]
Hpk1-IN-18	Data not publicly available	Data not publicly available	

Experimental Protocols

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- **Hpk1-IN-18** (or other test compounds)

- 384-well plates

Procedure:[[11](#)]

- Prepare serial dilutions of **Hpk1-IN-18** in DMSO.
- In a 384-well plate, add 1 μ L of the inhibitor solution (or 5% DMSO for control).
- Add 2 μ L of the HPK1 enzyme solution.
- Add 2 μ L of a mixture containing the MBP substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 μ L of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the unused ATP.
- Add 10 μ L of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and generates a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Hpk1-IN-18** and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased production of cytokines such as Interleukin-2 (IL-2).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Anti-CD3 and anti-CD28 antibodies
- **Hpk1-IN-18** (or other test compounds)
- Human IL-2 ELISA Kit

- 96-well cell culture plates

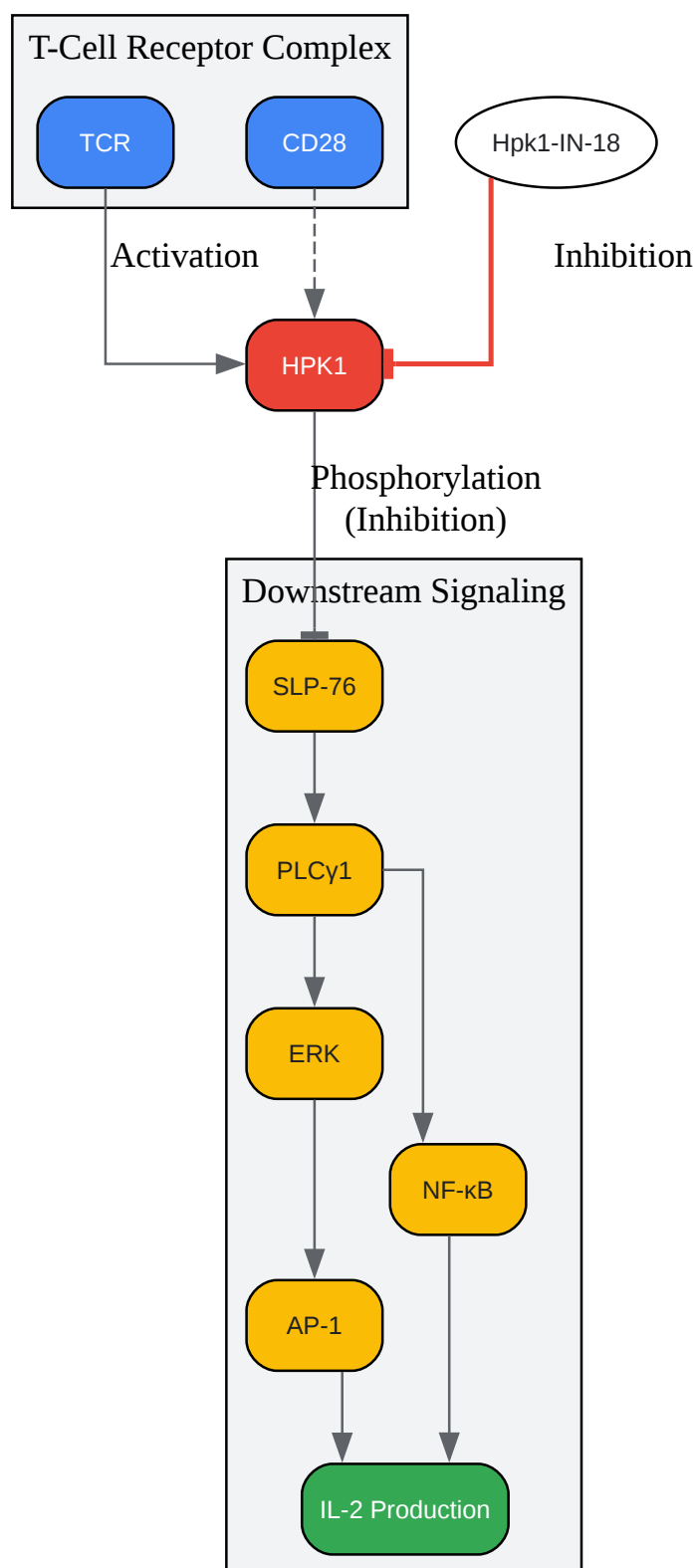
Procedure:[[12](#)]

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Plate the PBMCs or isolated T-cells in a 96-well plate at a density of 1×10^6 cells/mL in RPMI-1640 medium.
- Add serial dilutions of **Hpk1-IN-18** to the wells and pre-incubate for a specified time (e.g., 1-2 hours).
- Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations (e.g., 1-5 $\mu\text{g/mL}$ for anti-CD3 and 1-10 $\mu\text{g/mL}$ for anti-CD28).
- Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
- After incubation, centrifuge the plate and collect the cell culture supernatant.
- Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[[13](#)]
- Analyze the data to determine the effect of **Hpk1-IN-18** on IL-2 production.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the immunological synapse and, when activated, phosphorylates key downstream adaptor proteins, leading to the attenuation of the signaling cascade. Inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell activation.

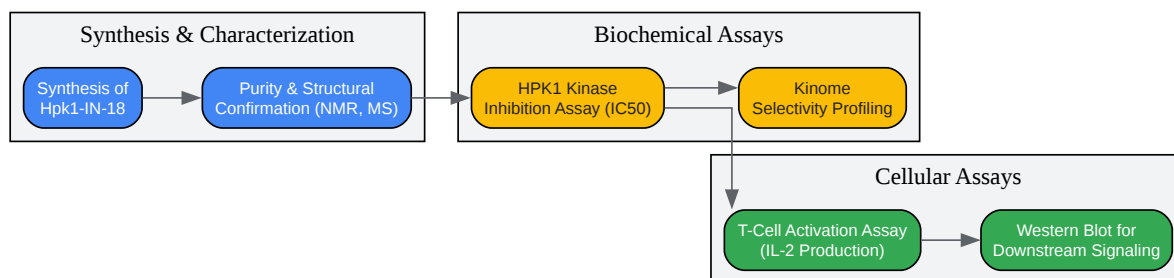


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Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for Hpk1-IN-18 Evaluation

The evaluation of a novel kinase inhibitor like **Hpk1-IN-18** follows a structured workflow, from initial biochemical characterization to cellular functional assays.



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Caption: Experimental workflow for **Hpk1-IN-18** evaluation.

Conclusion

Hpk1-IN-18 is a valuable chemical probe for investigating the role of HPK1 in immune regulation. Its discovery highlights the ongoing efforts to develop novel immunotherapies that can overcome the limitations of current treatments. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize **Hpk1-IN-18** and other HPK1 inhibitors. Future research will likely focus on elucidating the in vivo efficacy of **Hpk1-IN-18** in preclinical cancer models and further optimizing its drug-like properties for potential clinical development. The continued exploration of HPK1 inhibitors holds significant promise for the advancement of cancer immunotherapy.

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